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Compound of Interest |

Compound Name: 2-Ethoxy-1-phenylethanone
CAS No.: 14869-39-7
Cat. No.: B181822
- 7

Molecular Formula: C10H1202 CAS Registry Number: 14869-39-7 (a-isomer specific)
Synonyms: Phenacyl ethyl ether, a-Ethoxyacetophenone, 2-Ethoxyacetophenone (IUPAC)[1]

Part 1: Executive Technical Summary

2-Ethoxy-1-phenylethanone is an aromatic ketone featuring an ethoxy group on the

-carbon relative to the carbonyl.[1] Unlike its ring-substituted isomers (e.g., p-
ethoxyacetophenone), the placement of the ether linkage at the

-position imparts unique photochemical and synthetic reactivity.[1] It serves as a critical
intermediate in the synthesis of nitrogenous heterocycles (imidazoles, oxazoles) and functions
as a Type |l photoinitiator in UV-curable polymerization systems.[1]

Critical Distinction: Researchers must distinguish this compound from 2'-ethoxyacetophenone
(CAS 2142-67-8), where the ethoxy group is on the ortho position of the benzene ring.[1] The
reactivity profiles of these two isomers are fundamentally different; the

-isomer is an alkylating agent and photoinitiator, whereas the ring-isomer is a stable aryl
ketone.[1]

Part 2: Chemical Profile & Properties[2]
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Property Specification Notes
Molecular Weight 164.20 g/mol
o May crystallize at low temps
Appearance Colorless to pale yellow liquid
(MP < 30°C)
- ) often distilled under vacuum
Boiling Point ~243-244 °C (760 mmHg)
(~130°C @ 15 mmHg)
Solubility Soluble in EtOH, Et20, CHCIs Sparingly soluble in water

Susceptible to Norrish Type I

Reactivity Class
y -Alkoxy Ketone photocleavage

) Warning: Precursor is a severe
Precursor Phenacyl Bromide
lachrymator

Part 3: Synthetic Methodology
Protocol: Williamson Ether Synthesis from Phenacyl
Bromide

This protocol utilizes a nucleophilic substitution (

) of phenacyl bromide with ethoxide.[1] The reaction is highly efficient but requires strict safety
controls due to the lachrymatory nature of the starting material.[1]

Safety Prerequisite:

e Phenacyl Bromide (2-Bromoacetophenone): Severe eye and respiratory irritant (tear gas
agent).[1] All operations must be performed in a functioning fume hood.[1]

o Sodium Ethoxide: Moisture sensitive; corrosive.[1]

Step-by-Step Workflow

» Reagent Preparation:

o Prepare a solution of Sodium Ethoxide (NaOEt) (1.1 eq) in anhydrous ethanol.
Alternatively, generate in situ by dissolving sodium metal in dry ethanol under
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1]
o Dissolve Phenacyl Bromide (1.0 eq) in anhydrous ethanol (concentration ~0.5 M).

Addition Phase:

o Cool the phenacyl bromide solution to 0°C to minimize side reactions (e.g., Favorskii
rearrangement or self-condensation).[1]

o Add the NaOEt solution dropwise over 30 minutes with vigorous stirring.

o Mechanistic Note: The dropwise addition prevents a high local concentration of base,
which could trigger deprotonation at the

-carbon leading to enolate byproducts.[1]

Reaction & Monitoring:

o Allow the mixture to warm to room temperature.

o Stir for 2—4 hours. Monitor via TLC (Solvent: Hexane/EtOAc 4:1). The starting bromide (
) should disappear, replaced by the ether product (
)[1]

Workup & Purification:

o Quench with saturated

solution.[1]

o Remove ethanol under reduced pressure (rotary evaporator).[1]
o Extract the residue with Diethyl Ether (

).[1] Wash combined organics with brine.[1]

o Dry over
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, filter, and concentrate.[1]

o Purification: Distillation under reduced pressure is preferred to remove trace polymeric
byproducts.[1]

Synthesis Workflow Diagram

e [—
Transition State
//V (SN2 Attack) | _High Temp / Excess Base
Sodium Ethoxide ——— 00— TTTee——— > Side Products
(in EtOH) (Epoxides/Dimers)

Click to download full resolution via product page

Figure 1: Synthesis of 2-Ethoxy-1-phenylethanone via Williamson Ether route. Red node
indicates high-hazard starting material.[1]

Part 4: Reactivity & Applications[2][8]
Photochemical Initiation (Norrish Type Il)

As an

-alkoxy ketone, 2-ethoxy-1-phenylethanone undergoes Norrish Type Il cleavage upon UV
irradiation.[1] This property makes it a useful photoinitiator for radical polymerization,
particularly in acrylate systems.[1]

¢ Mechanism: UV absorption promotes the carbonyl to an excited triplet state (
).[1] The

-hydrogen (on the ethoxy ethyl group) is abstracted by the carbonyl oxygen, forming a 1,4-
biradical.[1] This biradical collapses to generate reactive radicals capable of initiating
polymerization.[1]

Heterocycle Synthesis (The Hantzsch-Type Cyclization)

The compound serves as a "C2" synthon in the synthesis of 1,3-azoles.[1]
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¢ Reaction with Urea/Thiourea: Condensation yields 2-hydroxy or 2-mercapto-4-
phenylimidazoles.[1]

* Reaction with Amides: Cyclodehydration yields oxazoles.[1]

Reactivity Pathway Diagram[1]

2-Ethoxy-1-phenylethanone

UV Irradiation Condensation with :
(Norrish Type II) Thiourea/Urea Ntk (REelEtio)
H-Abstraction -H20, -EtOH Carbonyl Reduction

Radical Species 4-Phenylimidazole 2-Ethoxy-1-phenylethanol

(Polymerization Initiator) Derivatives (Chiral Precursor)

Click to download full resolution via product page

Figure 2: Primary reactivity pathways including photolysis and heterocycle formation.[1]

Part 5: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:
¢ 1H NMR (CDCls, 400 MHz):

o 7.95 (d, 2H, ortho-ArH)[1]

o 7.55 (t, 1H, para-ArH)[1]

o 7.45 (t, 2H, meta-ArH)[1]

o 4.70 (s, 2H,

) — Diagnostic Singlet[1]
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o 3.65 (g, 2H,

)]

o 1.30 (t, 3H,

)]

* IR Spectroscopy:
o Strong

stretch at ~1690-1700 cm~! (lower than alkyl ketones due to conjugation).[1]

o Ether
stretch at ~1100 cm~2.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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